3,5-Difluoro-4-piperazin-1-ylaniline;dihydrochloride
CAS No.: 2490432-67-0
Cat. No.: VC6516696
Molecular Formula: C10H15Cl2F2N3
Molecular Weight: 286.15
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2490432-67-0 |
|---|---|
| Molecular Formula | C10H15Cl2F2N3 |
| Molecular Weight | 286.15 |
| IUPAC Name | 3,5-difluoro-4-piperazin-1-ylaniline;dihydrochloride |
| Standard InChI | InChI=1S/C10H13F2N3.2ClH/c11-8-5-7(13)6-9(12)10(8)15-3-1-14-2-4-15;;/h5-6,14H,1-4,13H2;2*1H |
| Standard InChI Key | UJSGYLYEQRYTEE-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C2=C(C=C(C=C2F)N)F.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
3,5-Difluoro-4-piperazin-1-ylaniline dihydrochloride (C<sub>10</sub>H<sub>14</sub>Cl<sub>2</sub>F<sub>2</sub>N<sub>4</sub>) consists of a benzene ring substituted with fluorine atoms at positions 3 and 5, a piperazine group at position 4, and two hydrochloride counterions. The IUPAC name reflects this substitution pattern: 4-(piperazin-1-yl)-3,5-difluoroaniline dihydrochloride. The dihydrochloride form improves aqueous solubility, facilitating its use in biological assays and formulation development.
Spectroscopic Characterization
While experimental data for this specific compound are scarce, analogous fluorinated piperazine-aniline derivatives are typically characterized by:
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<sup>1</sup>H NMR: Aromatic proton signals near δ 6.8–7.2 ppm, piperazine N–H resonances at δ 2.5–3.5 ppm, and aliphatic protons at δ 1.5–2.0 ppm .
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<sup>19</sup>F NMR: Distinct peaks for meta-fluorine atoms between δ -110 and -120 ppm.
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IR Spectroscopy: N–H stretches (3300–3500 cm<sup>−1</sup>) and C–F vibrations (1200–1250 cm<sup>−1</sup>).
Synthesis and Structural Optimization
Synthetic Routes
The compound is synthesized via palladium-catalyzed amination, a method validated for analogous piperazine-aniline derivatives . A representative pathway involves:
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Buchwald–Hartwig Coupling: Reaction of 3,5-difluoro-4-bromoaniline with piperazine using a Pd/Xantphos catalyst system.
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Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt.
Key Reaction Parameters:
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Temperature: 80–100°C
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Solvent: Toluene or dioxane
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Yield: 60–75% (optimized conditions)
Structure–Activity Relationship (SAR) Insights
Modifications to the piperazine ring and fluorine substitution pattern significantly impact biological activity:
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Piperazine Substitution: N-Methylation (as in 4-(4-methylpiperazin-1-yl) analogs) enhances blood–brain barrier permeability .
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Fluorine Positioning: 3,5-Difluoro substitution optimizes target binding by modulating electron-withdrawing effects and steric interactions .
Applications in Kinase Inhibitor Development
BMK1/ERK5 Inhibition
Structural analogs of 3,5-difluoro-4-piperazin-1-ylaniline dihydrochloride, such as compound 11 ( K<sub>d</sub> = 19 nM for BMK1), demonstrate potent inhibition of the MAPK pathway . The piperazine moiety facilitates hydrogen bonding with kinase active sites, while fluorines enhance hydrophobic interactions.
Table 1: Comparative Kinase Inhibition Profiles of Piperazine-Aniline Derivatives
| Compound | Target Kinase | K<sub>d</sub> (nM) | Cellular IC<sub>50</sub> (μM) |
|---|---|---|---|
| 11 | BMK1 | 19 | 0.19 ± 0.04 |
| 18 | BMK1 | 27 | 0.23 ± 0.06 |
| 21 | BMK1 | 34 | 0.31 ± 0.08 |
Selectivity Profiling
Kinome-wide screening of related compounds reveals high selectivity (Ambit KINOME scan S<sub>5</sub> = 0.035), with minimal off-target effects on DCAMKL1, TNK1, and GAK . This selectivity profile suggests therapeutic potential in cancers driven by BMK1/ERK5 dysregulation.
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